molecular formula C15H15N5O2S2 B2988551 N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide CAS No. 869073-80-3

N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide

Cat. No.: B2988551
CAS No.: 869073-80-3
M. Wt: 361.44
InChI Key: RUTKUVUHAYKGHD-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a synthetic specialty chemical offered for early-stage research and development purposes. This compound features a complex heterobicyclic core structure comprising a fused [1,3,4]thiadiazolo[2,3-c][1,2,4]triazine system, which is of significant interest in medicinal chemistry and agrochemical research for exploring novel biological activities. The molecular architecture, which integrates a 3,5-dimethylaniline moiety via a thioether-linked acetamide bridge, suggests potential for investigation as a key scaffold in the design of enzyme inhibitors or receptor modulators. Researchers may find value in this compound for probing structure-activity relationships, particularly in areas related to kinase inhibition or other ATP-binding targets, given the structural resemblance of the triazinone core to privileged heterocycles in drug discovery. As an analytical standard, it can be utilized in method development and mass spectrometry studies. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes responsibility for confirming the product's identity and purity to ensure it is fit for their specific research application.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c1-8-4-9(2)6-11(5-8)16-12(21)7-23-15-19-20-13(22)10(3)17-18-14(20)24-15/h4-6H,7H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTKUVUHAYKGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide typically involves the following steps:

    Formation of the Thiadiazolo-Triazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.

    Attachment of the Sulfanyl Group:

    Acylation: The final step involves the acylation of the intermediate compound with 3,5-dimethylphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiadiazolo-triazine core distinguishes it from oxadiazole-thiazole hybrids , which may alter electronic properties and bioactivity.
  • The sulfanyl acetamide linker is a common feature across analogs, suggesting its role in modulating solubility and intermolecular interactions.

Biological Activity

N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by various studies and data.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that derivatives of thiadiazole and triazine exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines .
  • The mechanism of action often involves the induction of apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence regarding the antimicrobial activity of related compounds. Studies have reported that some derivatives exhibit potent antimicrobial effects with minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against various bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural modifications:

  • Substituents on the aromatic ring : Variations in the methyl groups on the phenyl ring can enhance or reduce cytotoxicity.
  • Functional groups : The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's interaction with biological targets.

Study 1: Antiproliferative Activity

A study evaluated a series of thiadiazole derivatives for their antiproliferative activity against MCF-7 and Caco-2 cell lines. The most potent compound demonstrated an IC50 value of 3.96 μM against MCF-7 cells and 5.87 μM against Caco-2 cells . The study concluded that structural modifications could lead to enhanced biological activity.

Study 2: Mechanistic Insights

Another research focused on elucidating the mechanism behind the anticancer effects of similar compounds. It was found that these compounds could inhibit key enzymes involved in cancer cell proliferation and induce apoptosis through intrinsic pathways .

Data Summary

Biological ActivityCell LineIC50 (μM)Mechanism
AnticancerMCF-73.96Apoptosis via Bax/Bcl-2 modulation
AnticancerCaco-25.87Apoptosis via caspase activation
AntimicrobialVarious3.9Inhibition of bacterial growth

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